4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline
Overview
Description
4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline is a synthetic organic compound with the molecular formula C14H12F6N2S It is characterized by the presence of a quinoline core substituted with aminoethylthio and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from commercially available starting materials such as 2,6-dichloroquinoline.
Substitution Reaction: The 2,6-dichloroquinoline undergoes a nucleophilic substitution reaction with 2-aminoethanethiol in the presence of a base such as potassium carbonate. This step introduces the aminoethylthio group at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Modified quinoline derivatives with reduced functional groups
Substitution: Substituted quinoline derivatives with new functional groups
Scientific Research Applications
4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The aminoethylthio group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethylthio)-2-(trifluoromethyl)quinoline
- 4-(2-Aminoethylthio)-6-(trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinolin-4-ylthioethylamine
Uniqueness
4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline is unique due to the presence of two trifluoromethyl groups at the 2 and 6 positions, which significantly influence its chemical and biological properties. The combination of the aminoethylthio group and the trifluoromethyl groups provides a distinct profile in terms of reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2,6-bis(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N2S/c14-12(15,16)7-1-2-9-8(5-7)10(22-4-3-20)6-11(21-9)13(17,18)19/h1-2,5-6H,3-4,20H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPWAZZMGNKDCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)SCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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